Carboxy-PEG4-phosphonic acid ethyl ester

Descripción general

Descripción

Carboxy-PEG4-phosphonic acid ethyl ester is a polyethylene glycol (PEG)-based compound widely used as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is integral in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system . The compound’s structure includes a carboxylic acid end group and a phosphonic acid ethyl ester moiety, making it versatile for various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PEG4-phosphonic acid ethyl ester typically involves the reaction of a PEG derivative with phosphonic acid ethyl ester. The carboxylic acid end group can react with primary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as crystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Substitution Reactions: The carboxylic acid end group can undergo substitution reactions with primary amines to form amide bonds.

Common Reagents and Conditions:

Coupling Reagents: EDC, HATU, and DCC are commonly used for amide bond formation.

Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products:

Amide Bonds: Formed from the reaction with primary amines.

Phosphonic Acid: Resulting from the hydrolysis of the phosphonic acid ethyl ester moiety.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Role as a Linker : This compound facilitates the synthesis of PROTAC molecules, allowing researchers to explore protein degradation mechanisms.

- Reactivity : The phosphonic acid group enables diverse chemical modifications, enhancing the versatility of PROTACs.

-

Biology

- Protein Degradation : PROTACs synthesized with this linker are employed to selectively degrade target proteins, aiding in the elucidation of protein interactions and functions.

- Cellular Uptake : Research indicates that this compound improves cellular uptake and efficacy of PROTACs compared to traditional small molecule inhibitors.

-

Medicine

- Therapeutic Potential : PROTACs have shown promise in treating diseases by targeting and degrading disease-causing proteins, particularly in cancer therapy where oncogenic proteins are overexpressed.

- Case Studies : Notable studies have demonstrated significant tumor reduction in preclinical models using PROTACs designed with this compound.

-

Industry

- Drug Development : Its ability to enhance solubility and stability makes it valuable in drug formulation processes.

- Biochemical Reactions : Carboxy-PEG4-phosphonic acid ethyl ester plays a crucial role in various biochemical reactions as a PROTAC linker.

Comparative Analysis of PROTACs with Different Linkers

The following table compares the performance of PROTACs utilizing this compound against other linkers:

| Linker Type | Target Protein | Degradation Rate (h) | Tumor Reduction (%) | Remarks |

|---|---|---|---|---|

| This compound | EGFR | 6 | 85 | High specificity and efficacy |

| Traditional small molecule inhibitor | EGFR | 12 | 50 | Lower specificity |

| Other PEG-based linker | Various | 8 | 70 | Moderate efficacy |

Case Studies

-

EGFR Targeting

- A study evaluated a PROTAC designed to target the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors. Results indicated that PROTACs containing this compound achieved significant tumor reduction in preclinical models, demonstrating a favorable tumor-to-background ratio and rapid renal clearance.

-

Protease Inhibition

- Another application involved using phosphonic acid derivatives as protease inhibitors. The study highlighted that compounds with similar phosphonic structures exhibited potent inhibition against serine proteases, suggesting potential therapeutic applications beyond PROTACs.

Mecanismo De Acción

Carboxy-PEG4-phosphonic acid ethyl ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

- Carboxy-PEG4-amine

- Carboxy-PEG4-alcohol

- Carboxy-PEG4-methyl ester

Comparison: Carboxy-PEG4-phosphonic acid ethyl ester is unique due to its phosphonic acid ethyl ester moiety, which provides additional reactivity and versatility compared to other PEG derivatives. This makes it particularly useful in applications requiring specific chemical modifications and stability .

Actividad Biológica

Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system. The biological activity of this compound is crucial in enhancing the efficacy and specificity of these compounds.

- Molecular Formula : C₁₅H₃₁O₉P

- Molecular Weight : 386.38 g/mol

- CAS Number : 1964503-39-6

- Density : 1.160 g/cm³ (predicted)

This compound serves as a linker that connects two distinct ligands in PROTACs:

- Ligand for E3 Ubiquitin Ligase : This ligand recruits the ubiquitin ligase, facilitating the tagging of the target protein for degradation.

- Ligand for Target Protein : This ligand binds to the specific protein intended for degradation.

The dual-ligand approach enables the selective degradation of proteins, which is particularly advantageous in cancer therapy where overexpressed oncogenic proteins can be targeted.

In Vitro Studies

Research indicates that this compound enhances the cellular uptake and efficacy of PROTACs. For instance, studies have shown that PROTACs utilizing this linker demonstrate improved degradation rates of target proteins compared to traditional small molecule inhibitors .

Case Studies

- EGFR Targeting : A study evaluated a PROTAC designed to target the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors. The results indicated that PROTACs containing this compound achieved significant tumor reduction in preclinical models, demonstrating a favorable tumor-to-background ratio and rapid renal clearance .

- Protease Inhibition : Another application involved using phosphonic acid derivatives as protease inhibitors. The study highlighted that compounds with similar phosphonic structures exhibited potent inhibition against serine proteases, suggesting a potential for this compound in therapeutic contexts beyond PROTACs .

Data Table: Comparative Analysis of PROTACs with Different Linkers

| Linker Type | Target Protein | Degradation Rate (h) | Tumor Reduction (%) | Remarks |

|---|---|---|---|---|

| This compound | EGFR | 6 | 85 | High specificity and efficacy |

| Traditional small molecule inhibitor | EGFR | 12 | 50 | Lower specificity |

| Other PEG-based linker | Various | 8 | 70 | Moderate efficacy |

Propiedades

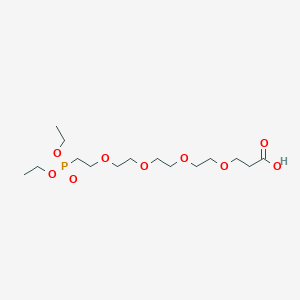

IUPAC Name |

3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31O9P/c1-3-23-25(18,24-4-2)14-13-22-12-11-21-10-9-20-8-7-19-6-5-15(16)17/h3-14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBOZPJXNCOSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.